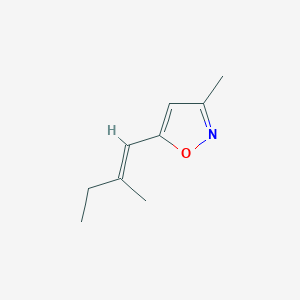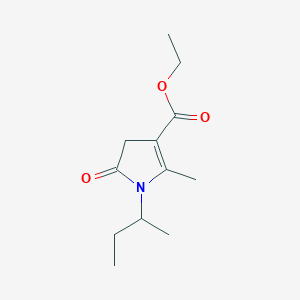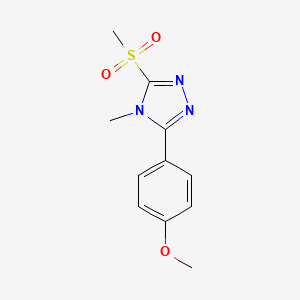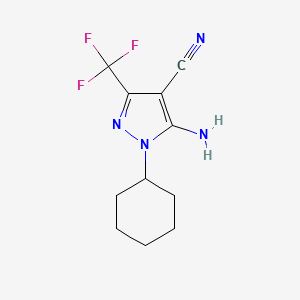
6-hydroxy-4,7-dimethoxy-N-phenylbenzofuran-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-4,7-dimethoxy-N-phenylbenzofuran-5-carboxamide is a complex organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4,7-dimethoxy-N-phenylbenzofuran-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving 2-hydroxy-4-methoxybenzaldehyde and chloroacetic acid, followed by cyclization in acetic anhydride.
Introduction of Functional Groups: The hydroxy and methoxy groups are introduced through demethylation reactions using reagents like sodium 1-dodecanethiolate.
Carboxamide Formation: The carboxamide group is typically introduced through amidation reactions involving the corresponding carboxylic acid and an amine source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This includes using safer reagents, optimizing reaction conditions, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-hydroxy-4,7-dimethoxy-N-phenylbenzofuran-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield quinones, while reduction of the carboxamide group may produce primary amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: The compound’s potential biological activities, such as antimicrobial or anticancer properties, make it a subject of interest in drug discovery.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-hydroxy-4,7-dimethoxy-N-phenylbenzofuran-5-carboxamide depends on its interaction with specific molecular targets. For instance, benzofuran derivatives are known to interact with neurotransmitter receptors, enzymes, and other proteins. The hydroxy and methoxy groups may facilitate binding to these targets, while the carboxamide group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carboxylic acid: This compound shares a similar core structure but lacks the phenyl and carboxamide groups.
5-(2-Aminopropyl)-2,3-dihydrobenzofuran: Known for its entactogenic properties, this compound has a different substitution pattern on the benzofuran core.
Uniqueness
6-hydroxy-4,7-dimethoxy-N-phenylbenzofuran-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and methoxy groups, along with the carboxamide functionality, allows for diverse chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
88258-54-2 |
|---|---|
Formule moléculaire |
C17H15NO5 |
Poids moléculaire |
313.30 g/mol |
Nom IUPAC |
6-hydroxy-4,7-dimethoxy-N-phenyl-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C17H15NO5/c1-21-14-11-8-9-23-15(11)16(22-2)13(19)12(14)17(20)18-10-6-4-3-5-7-10/h3-9,19H,1-2H3,(H,18,20) |
Clé InChI |
CCCRHEDOYRRYON-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C2=C1C=CO2)OC)O)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


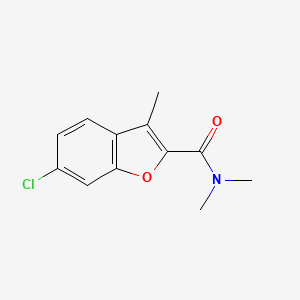
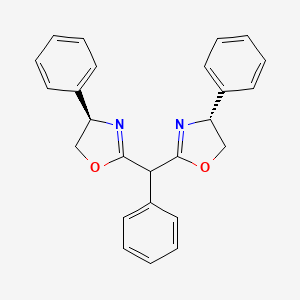
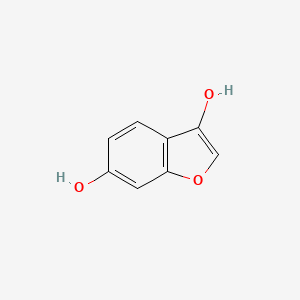
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
![(3aR,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12883248.png)
![4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
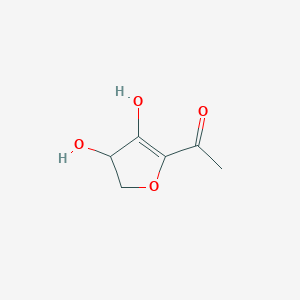
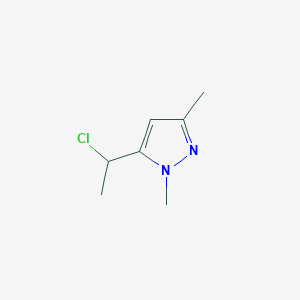
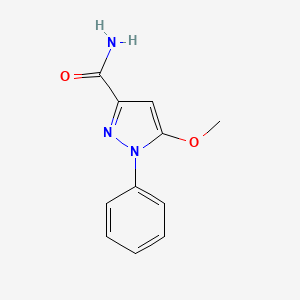
![2-(Bromomethyl)-4-(carboxy(hydroxy)methyl)benzo[d]oxazole](/img/structure/B12883270.png)
